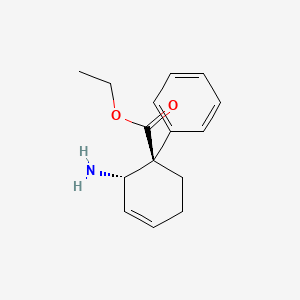
Bisnortilidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (1R,2S)-2-amino-1-phenylcyclohex-3-ene-1-carboxylate is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bisnortilidine typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method involves the alkylation of glycine equivalents with electrophiles, followed by intramolecular cyclization . This method ensures high stereoselectivity and yields.
Industrial Production Methods
Industrial production of this compound may involve scalable asymmetric synthesis techniques. The use of chiral catalysts and phase transfer catalysis can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (1R,2S)-2-amino-1-phenylcyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
1. Formation and Elimination:
- Bisnortilidine is produced from the active metabolite nortilidine, which is derived from tilidine. The metabolic pathway involves cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4, which play a significant role in the conversion processes .
- The elimination of this compound occurs mainly through renal excretion, although its pharmacological activity is minimal compared to its parent compound .
2. Drug Interactions:
- Research indicates that this compound's pharmacokinetics can be influenced by various substances that affect cytochrome P450 activity. For instance, voriconazole, an antifungal medication, has been shown to significantly alter the pharmacokinetic profile of this compound by delaying its peak concentration and reducing its overall exposure (AUC) .
Clinical Implications
1. Pain Management:
- The understanding of this compound's role in the metabolism of tilidine is essential for clinicians managing pain with opioid therapies. The effectiveness of tilidine can be compromised by drugs that inhibit its conversion to nortilidine, subsequently affecting analgesic outcomes .
2. Case Studies:
- A notable case study involved a patient with severe postoperative pain who experienced altered drug metabolism due to concurrent administration of voriconazole. This led to reduced analgesic efficacy from tilidine due to increased levels of this compound and decreased levels of nortilidine .
Table 1: Pharmacokinetic Parameters of this compound and Nortilidine
| Parameter | Nortilidine (Mean ± SD) | This compound (Mean ± SD) |
|---|---|---|
| C_max (ng/ml) | 153.7 ± 59.6 | Not Applicable |
| t_max (h) | 0.8 ± 0.3 | Not Applicable |
| AUC_0-24 (h ng/ml) | 758.7 ± 213.8 | Not Applicable |
| t_1/2 (h) | 5.9 ± 0.9 | Not Applicable |
Note: The parameters for this compound are not typically reported due to its inactive status .
Table 2: Drug Interaction Effects on this compound Metabolism
| Drug Interaction | Effect on this compound Metabolism |
|---|---|
| Voriconazole | Increased t_max; Reduced AUC |
| Grapefruit Juice | No significant effect on pharmacokinetics |
| Efavirenz | Reduced terminal elimination half-life |
Wirkmechanismus
The mechanism of action of Bisnortilidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl (1R,2S)-1-amino-2-vinylcyclopropanecarboxylate
- Ethyl (1S,2S)-2-amino-1-phenylcyclohex-3-ene-1-carboxylate
Uniqueness
Ethyl (1R,2S)-2-amino-1-phenylcyclohex-3-ene-1-carboxylate is unique due to its specific stereochemistry, which influences its reactivity and interactions with biological targets. This makes it distinct from its diastereomers and enantiomers, which may have different chemical and biological properties .
Eigenschaften
CAS-Nummer |
53948-51-9 |
|---|---|
Molekularformel |
C15H19NO2 |
Molekulargewicht |
245.32 g/mol |
IUPAC-Name |
ethyl (1R,2S)-2-amino-1-phenylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C15H19NO2/c1-2-18-14(17)15(11-7-6-10-13(15)16)12-8-4-3-5-9-12/h3-6,8-10,13H,2,7,11,16H2,1H3/t13-,15+/m0/s1 |
InChI-Schlüssel |
BTKAMSWFNMGLGM-DZGCQCFKSA-N |
SMILES |
CCOC(=O)C1(CCC=CC1N)C2=CC=CC=C2 |
Isomerische SMILES |
CCOC(=O)[C@]1(CCC=C[C@@H]1N)C2=CC=CC=C2 |
Kanonische SMILES |
CCOC(=O)C1(CCC=CC1N)C2=CC=CC=C2 |
Synonyme |
isnortilidine bisnortilidine, (1R-trans)-isomer bisnortilidine, (1S-trans)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















